(1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula . It features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, along with an ethane-1,2-diamine moiety. This compound is classified as an amine due to the presence of two amino groups within its structure, which contributes to its potential biological activities and applications in pharmaceutical research.
(1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine falls under the category of amines, specifically secondary amines due to the presence of two nitrogen atoms bonded to carbon atoms. It is also recognized for its structural similarity to other biologically active compounds, suggesting potential pharmacological properties .
The synthesis of (1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine typically follows these steps:
The molecular structure of (1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 180.25 g/mol |
IUPAC Name | 1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine |
InChI | InChI=1S/C10H16N2O/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5,10H,6,11-12H₂,1-2H₃ |
InChI Key | SFUCYWNGYOCPIP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)OC)C(CN)N |
This structure reveals the arrangement of atoms and functional groups within the compound, highlighting its potential reactivity and interactions with biological systems .
(1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine is involved in various chemical reactions:
These reactions illustrate the compound's versatility in organic synthesis and its potential for producing various derivatives depending on the reaction conditions employed .
The mechanism of action for (1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets within biological systems:
The compound may modulate the activity of enzymes and receptors through binding interactions. This modulation can influence various biochemical pathways related to:
These interactions suggest that the compound could have implications in therapeutic applications by targeting specific pathways involved in disease processes .
The physical properties of (1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in water due to its amine functionality |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
(1S)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine has several scientific applications, particularly in pharmaceutical research. Its structural characteristics suggest potential uses in developing drugs targeting neurological disorders or other diseases where modulation of specific biochemical pathways is beneficial.
Research indicates that compounds similar to this one exhibit significant biological activities, making them candidates for further investigation in medicinal chemistry .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7